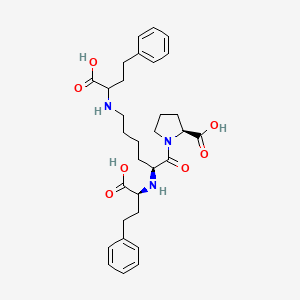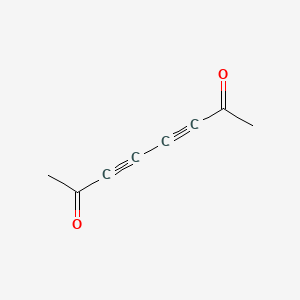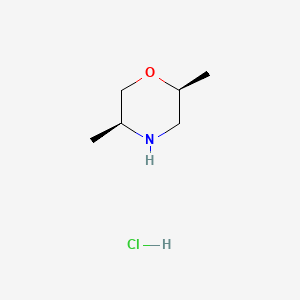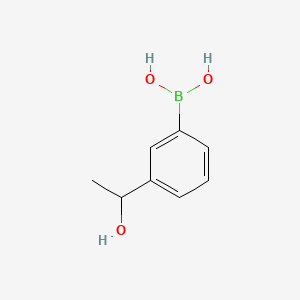
N-(1-Carboxy-3-phenylpropyl)-S-lisinopril (Mixture of diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is an isomer of Lisinopril . Lisinopril is an angiotensin-converting enzyme inhibitor, used in the treatment of hypertension, congestive heart failure, and heart attacks .
Synthesis Analysis
The conversion of the N2-(1(S)-substituted-3-phenylpropyl)-L-lysine derivative to the corresponding N-carboxy anhydride can be carried out by the same procedure as in the .Molecular Structure Analysis
The molecular formula of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is C21H31N3O5 . It has a molecular weight of 405.49 . The IUPAC name is (2S)-1- [ (2S)-6-amino-2- [ (1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid .Chemical Reactions Analysis
N-1-(R,S)carboxy-3-phenylpropyl-Ala-Ala-Phe-p-carboxyanilide (CPP-A-A-F-pAB), an inhibitor of endopeptidase 3.4.24.15 (E-24.15), also inhibits angiotensin-converting enzyme (ACE) from rabbit lung .Physical And Chemical Properties Analysis
The boiling point of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is 601.0±55.0 °C at 760 mmHg . It has a density of 1.3±0.1 g/cm3 . The molar refractivity is 90.1±0.3 cm3 .Aplicaciones Científicas De Investigación
Pharmacodynamics and Pharmacokinetics
N-(1-Carboxy-3-phenylpropyl)-S-lisinopril, commonly referred to as lisinopril, is an angiotensin-converting enzyme (ACE) inhibitor with significant applications in the treatment of hypertension and congestive heart failure. Its efficacy stems from its ability to lower blood pressure across various grades of essential hypertension. Lisinopril demonstrates at least equal effectiveness to other therapeutic agents such as hydrochlorothiazide, atenolol, metoprolol, and nifedipine, with many patients achieving adequate blood pressure reduction with lisinopril alone or in combination with hydrochlorothiazide, which also helps to attenuate hypokalemia induced by thiazide diuretics. In congestive heart failure patients resistant to conventional therapy, lisinopril has shown to improve cardiac function indices, potentially offering greater benefits than captopril in certain studies. Its pharmacokinetic profile supports once-daily administration, simplifying treatment regimens (Lancaster & Todd, 1988).
Clinical Efficacy in Elderly Patients and in Diabetes
Lisinopril's effectiveness in lowering blood pressure is well established in younger populations and extends to elderly patients with hypertension, showing comparable efficacy to enalapril, digoxin, and captopril in managing congestive heart failure. Notably, in post-myocardial infarction treatment, lisinopril contributed to reduced mortality and left ventricular dysfunction, with elderly patients experiencing a significant reduction in risk of low ejection fraction. Economic studies have highlighted lisinopril as a cost-saving option compared with other ACE inhibitors, particularly in acute myocardial infarction treatment protocols. Furthermore, lisinopril has demonstrated renoprotective effects in diabetic nephropathy patients, controlling blood pressure and reducing albuminuria without adversely affecting glycaemic control or lipid profiles, suggesting a broader role in managing diabetic vascular complications (Langtry & Markham, 1997).
Analytical Methods for Quantitative Determinations
Analytical determination of lisinopril employs methods such as UV spectrophotometry and High-Performance Liquid Chromatography (HPLC), crucial for quality control analysis in pharmaceutical dosage formulations and human serum. These methods facilitate therapeutic monitoring and pharmacokinetic studies, highlighting the compound's utility in diverse research and clinical contexts (Naveed, 2014).
Mecanismo De Acción
Target of Action
N-(1-Carboxy-3-phenylpropyl)-S-lisinopril primarily targets the angiotensin-converting enzyme (ACE) . ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure .
Biochemical Pathways
The inhibition of ACE disrupts the RAAS pathway, leading to a decrease in angiotensin II levels . This results in vasodilation, reduced secretion of aldosterone, and ultimately, a decrease in blood pressure . Additionally, the removal of angiotensin II negative feedback on renin secretion leads to increased plasma renin activity .
Pharmacokinetics
It is known that the bioavailability of lisinopril, a similar ace inhibitor, is approximately 25%, but can vary widely between individuals .
Result of Action
The primary result of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril’s action is a decrease in blood pressure . This is achieved through the inhibition of ACE, leading to reduced levels of angiotensin II and aldosterone . This results in vasodilation and decreased fluid volume, respectively, both of which contribute to the reduction in blood pressure .
Action Environment
The action of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug . Additionally, the drug’s efficacy and stability can be affected by factors such as pH, temperature, and the presence of other substances in the body .
Direcciones Futuras
N-1-(R,S)carboxy-3-phenylpropyl-Ala-Ala-Phe-p-carboxyanilide (CPP-A-A-F-pAB), an inhibitor of endopeptidase 3.4.24.15 (E-24.15), also inhibits angiotensin-converting enzyme (ACE) from rabbit lung . This suggests potential future directions for research into the therapeutic applications of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril and related compounds.
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N3O7/c35-28(34-21-9-15-27(34)31(40)41)24(33-26(30(38)39)19-17-23-12-5-2-6-13-23)14-7-8-20-32-25(29(36)37)18-16-22-10-3-1-4-11-22/h1-6,10-13,24-27,32-33H,7-9,14-21H2,(H,36,37)(H,38,39)(H,40,41)/t24-,25?,26-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOWVLMGJKGFMF-MBKURTIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(CCC2=CC=CC=C2)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)



![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)







